2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid
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Overview
Description
2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a phenyl group attached to a dihydroquinazoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with aldehydes or ketones.
Hydroxyphenyl and Phenyl Group Introduction: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.
Acetic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the target protein, while the bromine atom and phenyl groups contribute to hydrophobic interactions.
Comparison with Similar Compounds
- 2-[6-Chloro-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
- 2-[6-Fluoro-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
- 2-[6-Iodo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetic acid
Uniqueness: The presence of the bromine atom in 2-[6-BROMO-2-(2-HYDROXYPHENYL)-4-PHENYL-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETIC ACID imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C22H19BrN2O3 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid |
InChI |
InChI=1S/C22H19BrN2O3/c23-15-10-11-18-17(12-15)21(14-6-2-1-3-7-14)25(13-20(27)28)22(24-18)16-8-4-5-9-19(16)26/h1-12,21-22,24,26H,13H2,(H,27,28) |
InChI Key |
FQKAXELYARETAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(N2CC(=O)O)C4=CC=CC=C4O |
Origin of Product |
United States |
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